Kanamycin A Sulfate

Antimicrobial Susceptibility Pseudomonas aeruginosa Resistance Surveillance

Kanamycin A Sulfate, the sulfate salt form of the major component of the kanamycin complex, is a broad-spectrum aminoglycoside antibiotic isolated from *Streptomyces kanamyceticus*. It exerts its bactericidal effect by binding to the 30S ribosomal subunit, inhibiting protein synthesis.

Molecular Formula C18H38N4O15S
Molecular Weight 582.6 g/mol
CAS No. 3847-27-6
Cat. No. B1630561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanamycin A Sulfate
CAS3847-27-6
SynonymsKanamycin
Kanamycin A
Kanamycin Sulfate
Kantrex
Molecular FormulaC18H38N4O15S
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
InChIInChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
InChIKeyOOYGSFOGFJDDHP-KMCOLRRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.23e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Kanamycin A Sulfate (CAS 3847-27-6) – Aminoglycoside Antibiotic with Quantifiable Differentiation in Antimicrobial Spectrum, Ribosomal Binding, and Toxicity Profile


Kanamycin A Sulfate, the sulfate salt form of the major component of the kanamycin complex, is a broad-spectrum aminoglycoside antibiotic isolated from *Streptomyces kanamyceticus* [1]. It exerts its bactericidal effect by binding to the 30S ribosomal subunit, inhibiting protein synthesis [2]. This compound is distinguished from other aminoglycosides like gentamicin, tobramycin, and amikacin by a unique combination of structural features, antimicrobial spectrum, and a quantifiable, though sometimes less favorable, toxicity profile. Its specific interactions with resistance enzymes and thermal stability further differentiate it for specific scientific and industrial applications.

Why Kanamycin A Sulfate Cannot Be Simply Substituted by Other Aminoglycosides


Generic substitution among aminoglycosides is highly problematic due to significant differences in antimicrobial spectrum, resistance enzyme susceptibility, and toxicity profiles. For instance, while kanamycin A is active against some *Pseudomonas aeruginosa*, a substantial percentage of strains are resistant, a trait not shared equally by tobramycin or amikacin [1]. Furthermore, the specific structural modifications of kanamycin A, such as the presence of the 3'-hydroxyl group, render it a primary substrate for aminoglycoside phosphotransferases like APH(3'), leading to high resistance rates in clinical isolates compared to semisynthetic derivatives [2]. Crucially, the incidence of ototoxicity varies significantly; kanamycin exhibits a higher rate of cochlear damage than gentamicin or tobramycin, making it a less desirable choice for long-term therapy [3]. Therefore, selecting the correct aminoglycoside requires precise matching of the compound's unique properties to the specific experimental or therapeutic context, as detailed in the quantitative evidence below.

Quantitative Differentiation of Kanamycin A Sulfate Against Close Analogs


Antimicrobial Spectrum Against *Pseudomonas aeruginosa*: Resistance Prevalence vs. Tobramycin and Amikacin

Kanamycin A sulfate demonstrates a higher rate of intrinsic and acquired resistance in *Pseudomonas aeruginosa* compared to newer aminoglycosides. In a study of clinical isolates, 89% of *P. aeruginosa* strains were resistant to kanamycin, whereas tobramycin and amikacin showed significantly greater activity [1]. This high prevalence of resistance directly limits kanamycin's utility in infections where *P. aeruginosa* is suspected, making it a poor substitute for tobramycin or amikacin.

Antimicrobial Susceptibility Pseudomonas aeruginosa Resistance Surveillance

Ribosomal Binding Affinity: Lower Potency Compared to Gentamicin and Tobramycin

The potency of aminoglycosides correlates with their affinity for the bacterial ribosome. In an *in vitro* translation assay using *Mycobacterium smegmatis* ribosomes, Kanamycin A exhibited an IC50 of 2.5 μM, which is approximately 3.6-fold higher than gentamicin (0.7 μM) and 2.5-fold higher than tobramycin (1.0 μM) [1]. This indicates a lower intrinsic affinity for the target, consistent with its generally higher MIC values.

Mechanism of Action Ribosome Binding IC50

Susceptibility to APH(3')-Mediated Resistance: A Structural Liability

The presence of a hydroxyl group at the 3' position of kanamycin A makes it a direct substrate for aminoglycoside 3'-phosphotransferase [APH(3')] enzymes. In a study of *Corynebacterium striatum* clinical isolates, the MIC90 for kanamycin was >256 mg/L in strains carrying the *aph(3')-Ic* gene, demonstrating complete loss of efficacy [1]. In contrast, amikacin, which possesses a 4-amino-2-hydroxybutyryl (AHB) side chain at the N1 position, is not efficiently phosphorylated and retains activity against many APH(3')-producing strains.

Antibiotic Resistance Aminoglycoside Modifying Enzymes Structure-Activity Relationship

Comparative Ototoxicity: Higher Incidence of Cochlear Damage

Kanamycin A sulfate is associated with a higher incidence of cochlear (auditory) toxicity compared to several other aminoglycosides. Clinical data indicate an ototoxicity incidence of approximately 1.6% for kanamycin, which is higher than the 0.5% for gentamicin and 0.4% for tobramycin [1]. Furthermore, in an animal model of nephrectomized rabbits, the ototoxicity ranking was gentamicin > tobramycin > kanamycin > amikacin, but this model highlights that kanamycin is more ototoxic than amikacin [2].

Ototoxicity Adverse Drug Reactions Clinical Safety

Thermal Stability: Superior to Ampicillin and Other β-Lactams

Kanamycin A sulfate exhibits remarkable thermal stability compared to many other antibiotics. In a study assessing stability under thermophilic growth conditions (pH 7.3, 72°C), kanamycin showed no detectable loss of activity, whereas ampicillin had a half-life (t1/2) of only 3.3 hours under the same conditions [1]. This property is not universally shared by all aminoglycosides and is highly relevant for applications requiring heat sterilization or long-term storage at elevated temperatures.

Thermal Stability Formulation Autoclavability

Optimal Scientific and Industrial Applications for Kanamycin A Sulfate Based on Quantitative Differentiation


Selection Marker in High-Temperature Microbial Genetics

Kanamycin A sulfate's exceptional thermal stability, with no detectable loss of activity at 72°C (pH 7.3), makes it an ideal selection marker for genetic experiments in thermophilic bacteria or for media that must be autoclaved after antibiotic addition [1]. This property is superior to heat-labile markers like ampicillin, which degrades rapidly under the same conditions. The well-characterized kanamycin resistance gene (*neo*) further simplifies experimental design.

In Vitro Studies on Aminoglycoside Resistance Mechanisms

Kanamycin A sulfate serves as a crucial reference compound for studying resistance mediated by aminoglycoside-modifying enzymes, particularly APH(3') [1]. Its high susceptibility to APH(3')-mediated inactivation, evidenced by MIC90 >256 mg/L in enzyme-positive strains, makes it a reliable substrate for characterizing enzyme kinetics, screening potential inhibitors, or validating the function of resistance genes in cloned systems.

Anti-Mycobacterial Susceptibility Testing

Kanamycin A sulfate remains a key component in antimicrobial susceptibility testing (AST) for *Mycobacterium tuberculosis*, particularly in the context of multidrug-resistant tuberculosis (MDR-TB) [1]. While newer agents exist, kanamycin's specific MIC values and established breakpoints are used to guide therapy and monitor resistance trends. Its inclusion in AST panels is critical for identifying cross-resistance with other second-line injectable agents like capreomycin and amikacin.

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